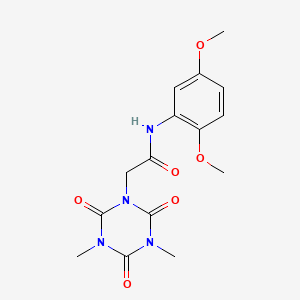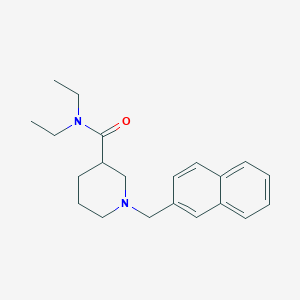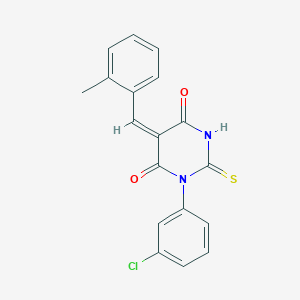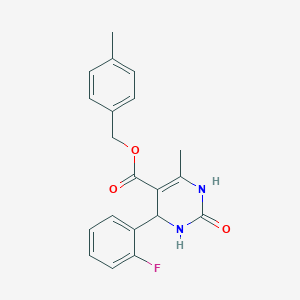![molecular formula C13H17N3O3S B4935132 N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B4935132.png)
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide, also known as DIDS, is a commonly used chemical compound in scientific research. It is a sulfonamide compound that has been found to have various biochemical and physiological effects.
Mécanisme D'action
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide exerts its chloride channel-blocking effect by binding to the extracellular domain of the channel protein. It has been found to inhibit the movement of chloride ions through the channel pore, leading to a decrease in chloride conductance. This mechanism of action has been extensively studied in various cell types and tissues.
Biochemical and Physiological Effects:
Apart from its chloride channel-blocking effect, N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide has been found to have various other biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and ATP synthase. It has also been found to inhibit the uptake of glucose and amino acids in various cell types. These effects make it a valuable tool for studying the regulation of various metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide has several advantages as a research tool. It is a highly specific chloride channel blocker, making it a valuable tool for studying the role of chloride channels in various physiological processes. It is also relatively easy to use and has a long shelf life. However, it has some limitations as well. It has been found to be toxic at high concentrations and can interfere with other cellular processes at non-specific concentrations. Therefore, careful titration of the concentration is required for its use in experiments.
Orientations Futures
There are several future directions for the use of N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide in scientific research. One area of interest is the role of chloride channels in cancer. It has been found that chloride channels play a role in cell proliferation and migration in various cancer types. Therefore, N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide could be a valuable tool for studying the role of chloride channels in cancer progression. Another area of interest is the development of more specific chloride channel blockers. Currently, N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide is the most widely used chloride channel blocker, but there is a need for more specific blockers that can selectively target specific chloride channels. This could lead to the development of more targeted therapies for various diseases.
Méthodes De Synthèse
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide is synthesized by reacting 3-carboxamidoindole with diethylamine and then treating the resulting compound with sulfur dioxide. The reaction results in the formation of N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide as a white crystalline powder.
Applications De Recherche Scientifique
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide is widely used in scientific research as a chloride channel blocker. It has been found to inhibit the activity of various chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC). This makes it a valuable tool for studying the physiological and pathological roles of these channels.
Propriétés
IUPAC Name |
N-(diethylsulfamoyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-3-16(4-2)20(18,19)15-13(17)11-9-14-12-8-6-5-7-10(11)12/h5-9,14H,3-4H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBGITJUJOTZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diethylsulfamoyl)-1H-indole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B4935066.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4935067.png)

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4935076.png)
![N-[5-(4-tert-butylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4935083.png)

![6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4935100.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B4935104.png)
![2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B4935106.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4935124.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935139.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4935147.png)
